1-Phenyl-1H-pyrazol-3-amine
Overview
Description
1-Phenyl-1H-pyrazol-3-amine is a heterocyclic compound with a pyrazole ring substituted with a phenyl group at the 1-position and an amine group at the 3-position.
Mechanism of Action
Target of Action
1-Phenyl-1H-pyrazol-3-amine is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound’s primary targets are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by fitting into the active site of LmPTR1 , a protein target in Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . The compound’s interaction with its targets results in significant antipromastigote activity .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it may disrupt essential biochemical pathways in leishmania and plasmodium .
Pharmacokinetics
The compound is known to have a high gastrointestinal absorption and is bbb permeant . . These properties may contribute to the compound’s bioavailability.
Result of Action
The result of the compound’s action is the inhibition of Leishmania and Plasmodium growth . For instance, compound 13, a derivative of this compound, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-1H-pyrazol-3-amine is not well-defined. Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies are needed to explore these aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazol-3-amine can be synthesized through several methodsThis reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as iodine .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of amine groups.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
1-Phenyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in enzyme and receptor studies.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Comparison with Similar Compounds
- 3-Amino-1-phenylpyrazole
- 5-Amino-3-phenylpyrazole
- 3-Methyl-1-phenylpyrazole
Comparison: 1-Phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for particular applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
1-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQFSUKXGGGGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344077 | |
Record name | 1-Phenyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-56-9 | |
Record name | 1-Phenyl-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine (FPL-62064) interact with Kit protein kinase and what are the downstream effects of this interaction?
A1: While the provided abstracts [, ] mention FPL-62064 as a Kit protein kinase inhibitor, the specific mechanism of action isn't elaborated upon. Further research is needed to elucidate the exact binding site, binding affinity, and downstream signaling pathways affected by this interaction. Understanding these details is crucial for comprehending the compound's efficacy in treating diseases associated with Kit protein kinase dysregulation, such as hyperpigmentation and cutaneous mastocytosis.
Q2: Are there any known toxicity concerns associated with 1-phenyl-1H-pyrazol-3-amine derivatives?
A3: The provided abstracts [, , ] primarily focus on the synthesis and preliminary biological evaluation of these compounds. Comprehensive toxicological studies are essential to ascertain their safety profile. These studies should include in vitro cytotoxicity assays, in vivo acute and chronic toxicity evaluations in animal models, and potentially, long-term monitoring for adverse effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.